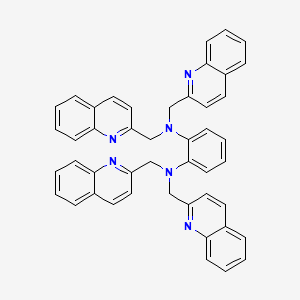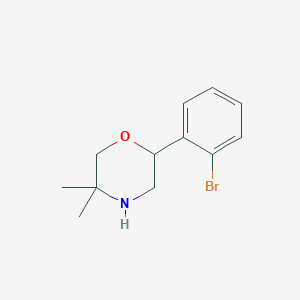![molecular formula C10H19NO2 B13067716 3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
3-[(2-Methoxycyclohexyl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
準備方法
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for azetidines, including 3-[(2-Methoxycyclohexyl)oxy]azetidine, often involve the use of advanced polymerization techniques. These methods leverage the ring strain of azetidines to facilitate polymerization under controlled conditions .
化学反応の分析
Types of Reactions
3-[(2-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
3-[(2-Methoxycyclohexyl)oxy]azetidine has several scientific research applications:
作用機序
The mechanism of action of 3-[(2-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic addition reactions, leading to the formation of stable products. This reactivity is harnessed in various applications, including polymerization and drug development .
類似化合物との比較
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness
3-[(2-Methoxycyclohexyl)oxy]azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, from polymerization to drug discovery .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-(2-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h8-11H,2-7H2,1H3 |
InChIキー |
ADXKFOCAIZCXMT-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


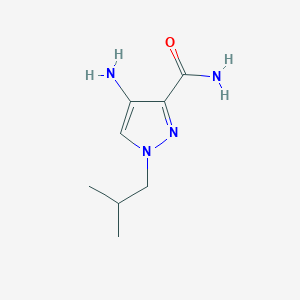
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
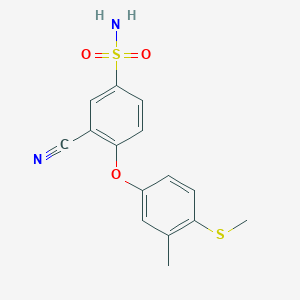
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
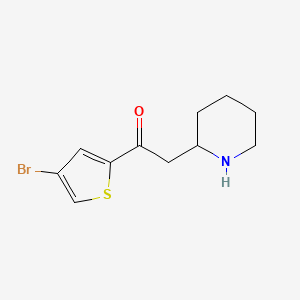
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
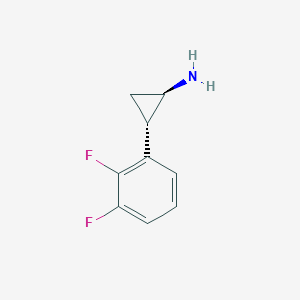
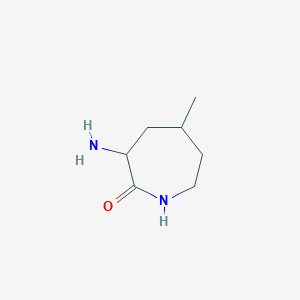
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
